molecular formula C6H8BF3N2O2 B1444633 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid CAS No. 1346665-27-7

2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid

Cat. No.: B1444633
CAS No.: 1346665-27-7
M. Wt: 207.95 g/mol
InChI Key: ZTZOXIFXHVHNBB-UHFFFAOYSA-N
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Description

2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C6H8BF3N2O2 and a molecular weight of 207.95 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position, along with a boronic acid functional group at the 3-position. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid typically involves the reaction of 2-ethyl-5-(trifluoromethyl)pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions .

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)pyrazole-3-boronic acid
  • 2-Ethyl-4-(trifluoromethyl)pyrazole-3-boronic acid
  • 2-Ethyl-5-(difluoromethyl)pyrazole-3-boronic acid

Comparison: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity in coupling reactions compared to similar compounds with different substituents .

Properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZOXIFXHVHNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1CC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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